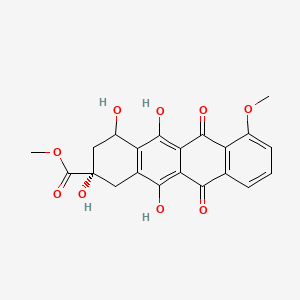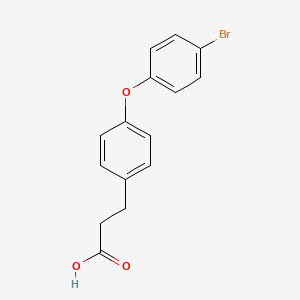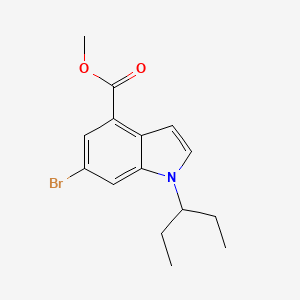
Hexadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2 It is characterized by the presence of three double bonds within its 16-carbon chain This compound is found in various natural sources, including certain algae and plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecatrienoic acid can be synthesized through the desaturation of hexadecanoic acid (palmitic acid). This process involves the introduction of double bonds at specific positions in the carbon chain. Enzymes such as desaturases are typically used to catalyze these reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as algae. Techniques like supercritical CO2 extraction and hydrodistillation are employed to isolate the compound from these sources. These methods ensure high purity and yield of the desired fatty acid .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the double bonds, leading to the formation of hydroperoxides and other oxidized products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Functional groups can be introduced at specific positions in the carbon chain through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or ozone are used under controlled conditions to achieve oxidation.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used for hydrogenation.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives
Aplicaciones Científicas De Investigación
Hexadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular membranes and its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of bio-based lubricants and as an additive in cosmetics and personal care products .
Comparación Con Compuestos Similares
Hexadecatrienoic acid can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid (C182): Similar in structure but with two double bonds.
Alpha-Linolenic Acid (C183): Contains three double bonds but has an 18-carbon chain.
Eicosapentaenoic Acid (C205): A longer chain fatty acid with five double bonds.
Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its presence in certain algae and its role in specific biological processes further highlight its uniqueness .
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(2E,4E,6E)-hexadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+ |
Clave InChI |
SZQQHKQCCBDXCG-BAHYSTIISA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)


![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)


![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)
![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)
![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)
